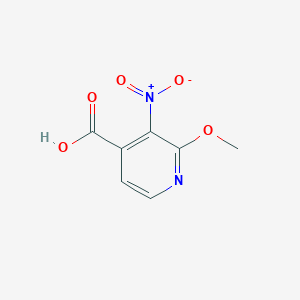
2-Methoxy-3-nitroisonicotinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-3-nitroisonicotinic acid is an organic compound with the molecular formula C7H6N2O5 It is a derivative of isonicotinic acid, featuring a methoxy group at the 2-position and a nitro group at the 3-position on the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-3-nitroisonicotinic acid typically involves nitration and methoxylation reactions. One common method is the nitration of isonicotinic acid, followed by the introduction of a methoxy group. The nitration can be achieved using a mixture of nitric acid and sulfuric acid, while the methoxylation can be performed using methanol in the presence of a suitable catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and methoxylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reagent concentrations.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Methoxy-3-nitroisonicotinic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents like iron powder and hydrochloric acid.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Iron powder, hydrochloric acid.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed:
Reduction: 2-Methoxy-3-aminoisonicotinic acid.
Substitution: Derivatives with different functional groups replacing the methoxy group.
Wissenschaftliche Forschungsanwendungen
2-Methoxy-3-nitroisonicotinic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 2-Methoxy-3-nitroisonicotinic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group may also play a role in modulating the compound’s activity by influencing its binding affinity to target molecules.
Vergleich Mit ähnlichen Verbindungen
2-Methoxy-3-nitrobenzoic acid: Similar structure but with a benzoic acid core instead of isonicotinic acid.
3-Methoxy-2-nitrobenzoic acid: Another isomer with different positioning of the methoxy and nitro groups.
Uniqueness: 2-Methoxy-3-nitroisonicotinic acid is unique due to its specific substitution pattern on the isonicotinic acid core, which imparts distinct chemical and biological properties. Its combination of a methoxy and nitro group on the pyridine ring makes it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C7H6N2O5 |
|---|---|
Molekulargewicht |
198.13 g/mol |
IUPAC-Name |
2-methoxy-3-nitropyridine-4-carboxylic acid |
InChI |
InChI=1S/C7H6N2O5/c1-14-6-5(9(12)13)4(7(10)11)2-3-8-6/h2-3H,1H3,(H,10,11) |
InChI-Schlüssel |
AEZRUJMNYJGTOU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC=CC(=C1[N+](=O)[O-])C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6,6-Difluoro-2-azaspiro[3.4]octane;hydrochloride](/img/structure/B13916519.png)

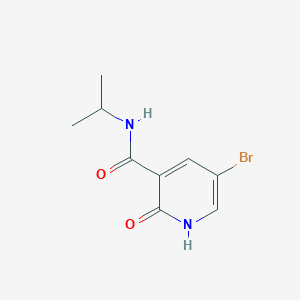
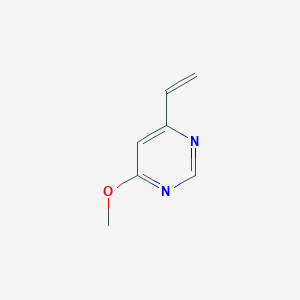

![(2-((tert-Butoxycarbonyl)amino)benzo[d]thiazol-4-yl)boronic acid](/img/structure/B13916558.png)
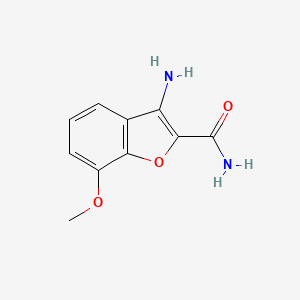

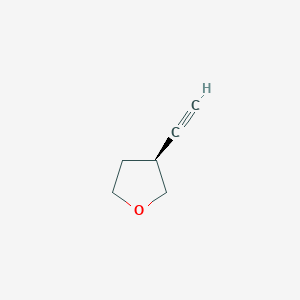
![(5E)-5-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B13916576.png)

![6-Bromo-7-chloro-2-methylpyrido[2,3-D]pyrimidin-4(3H)-one](/img/structure/B13916584.png)


